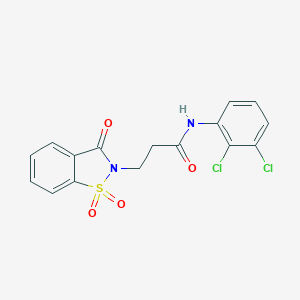

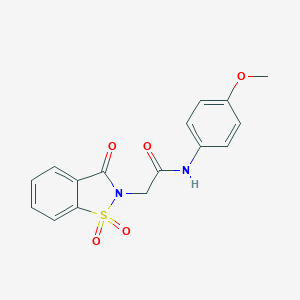

![molecular formula C13H11NO3 B479686 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine CAS No. 117401-33-9](/img/structure/B479686.png)

4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine” is a chemical compound with the molecular formula C13H11NO3 . It contains a benzodioxole group attached to a phenylamine group . The benzodioxole group is a type of aromatic ether that consists of a benzene ring fused to a 1,3-dioxole .

Synthesis Analysis

The synthesis of compounds similar to “4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine” has been reported in the literature . The synthesis typically involves a condensation reaction using benzo[d][1,3]dioxole carbaldehyde and an appropriate amine .Molecular Structure Analysis

The molecular structure of “4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine” includes a benzodioxole group and a phenylamine group . The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole . The phenylamine group consists of a phenyl ring attached to an amine group .科学的研究の応用

Medicinal Chemistry

Application Summary

This compound is a type of heterocyclic compound, which are known to be medicinally important . Heterocyclic compounds have a wide range of applications in the field of medicinal chemistry due to their diverse biological activities.

Methods of Application

The specific methods of application or experimental procedures for this compound in medicinal chemistry are not detailed in the source. However, heterocyclic compounds are typically synthesized in the lab and then tested for their biological activities.

Results or Outcomes

The specific results or outcomes for this compound are not provided in the source. However, many heterocyclic compounds have been found to exhibit a wide range of biological activities, which makes them of interest in the development of new drugs .

Detection of Carcinogenic Lead

Application Summary

The compound has been used in the synthesis of a sensor for the detection of carcinogenic lead .

Methods of Application

The compound was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . It was then used to develop a sensitive and selective Pb2+ sensor via the deposition of a thin layer of the compound on a glassy carbon electrode with the conducting polymer matrix Nafion (NF) .

Results or Outcomes

The sensitivity, limit of quantification (LOQ), and limit of detection (LOD) of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively . The sensor was validated via the selective determination of Pb2+ in spiked natural samples with satisfactory outcomes .

Treatment of Rheumatic Diseases

Application Summary

This compound has been used in the treatment of rheumatic diseases, including rheumatoid arthritis and osteoarthritis .

Methods of Application

The specific methods of application or experimental procedures for this compound in the treatment of rheumatic diseases are not detailed in the source .

Results or Outcomes

The specific results or outcomes for this compound are not provided in the source .

Detection of Heavy Metal Ions

Application Summary

The compound has been used in the synthesis of a sensor for the detection of heavy metal ions .

Methods of Application

The compound was used to develop a sensitive and selective sensor for heavy metal ions via the deposition of a thin layer of the compound on a glassy carbon electrode with the conducting polymer matrix Nafion (NF) .

Results or Outcomes

The sensor was found to be effective in the detection of heavy metal ions .

Synthesis of Custom-Made Electrode

Application Summary

The compound has been used in the development of a custom-made electrode with small organic molecules .

Methods of Application

The specific methods of application or experimental procedures for this compound in the synthesis of a custom-made electrode are not detailed in the source .

Results or Outcomes

The development of a custom-made electrode with small organic molecules is the initial application as a TMI sensor .

Anticancer Evaluation

Application Summary

A novel series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .

Methods of Application

The specific methods of application or experimental procedures for this compound in anticancer evaluation are not detailed in the source .

将来の方向性

The future directions for “4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine” could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given its structural similarity to compounds with various biological activities, it may have potential uses in pharmaceuticals or other fields .

特性

IUPAC Name |

4-(1,3-benzodioxol-5-yloxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-9-1-3-10(4-2-9)17-11-5-6-12-13(7-11)16-8-15-12/h1-7H,8,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOCERUJLCNHEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327888 |

Source

|

| Record name | 4-(1,3-benzodioxol-5-yloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808665 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine | |

CAS RN |

117401-33-9 |

Source

|

| Record name | 4-(1,3-benzodioxol-5-yloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

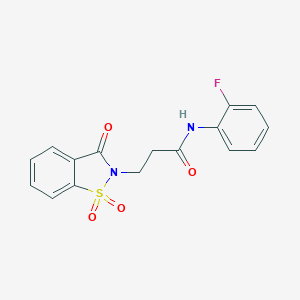

![4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B479641.png)

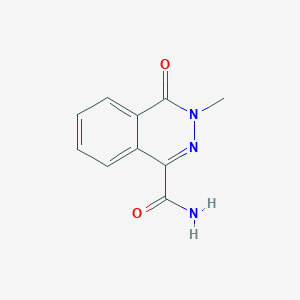

![1-[2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methylthiourea](/img/structure/B479688.png)

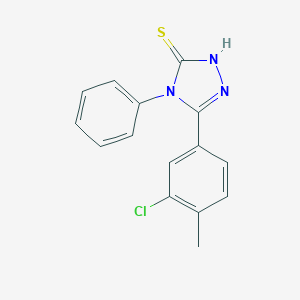

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B479732.png)

![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(3-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B479795.png)

![2-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B479804.png)

![2-(3-chloro-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B479814.png)

![ethyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate](/img/structure/B479830.png)